molecular formula C12H17NO5 B2623314 5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid CAS No. 2060040-87-9

5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid

Cat. No.: B2623314
CAS No.: 2060040-87-9
M. Wt: 255.27
InChI Key: GDEVNDINZWFXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid (CAS 2060040-87-9) is a furan-based chemical building block protected by a tert-butoxycarbonyl (Boc) group. With a molecular formula of C12H17NO5 and a molecular weight of 255.27 g/mol, this compound is characterized by its multifunctional architecture, which includes a carboxylic acid and a Boc-protected amine . This structure makes it a versatile intermediate for synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. The presence of the Boc group allows for selective deprotection under mild acidic conditions to reveal a reactive primary amine, enabling further conjugation and scaffold diversification in multi-step synthesis . Heteroaromatic compounds like this furan derivative are of significant interest in medicinal chemistry for constructing analogues of neurotransmitters . Furan-containing scaffolds are frequently explored in drug discovery for their potential biological activities. This product is intended for research applications as a chemical precursor and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-7-5-8(17-9(7)10(14)15)6-13-11(16)18-12(2,3)4/h5H,6H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEVNDINZWFXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)CNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate which then eliminates a carbonate ion .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters would be essential to maintain the quality and purity of the product.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is selectively removed under acidic conditions to yield the free amine, enabling subsequent functionalization.

Reagents/Conditions Products Yield Key Observations References
Trifluoroacetic acid (TFA)5-(Aminomethyl)-3-methylfuran-2-carboxylic acid85-92%Rapid deprotection (<2 h at 25°C)
6 N HCl in methanol (4 h, RT)5-(Aminomethyl)-3-methylfuran-2-carboxylic acid hydrochloride100%Quantitative conversion to HCl salt

Mechanistic Insight : Acidic cleavage proceeds via protonation of the Boc carbonyl oxygen, followed by elimination of CO₂ and tert-butanol to generate the primary amine .

Substitution Reactions at the Amino Group

The deprotected amino group participates in nucleophilic reactions, forming amides or secondary amines.

Reaction Type Reagents/Conditions Products Applications References
AcylationAcetyl chloride, DIPEA, DCM, 0°C → RT5-(Acetamidomethyl)-3-methylfuran-2-carboxylic acidPeptide coupling intermediates
SulfonylationTosyl chloride, pyridine, THF, 50°C5-(Tosylamidomethyl)-3-methylfuran-2-carboxylic acidProtecting group for amine synthesis

Notable Example :
In a synthesis of indole derivatives, the deprotected amine underwent palladium-catalyzed allylic substitution with bromides to form C–N bonds, achieving 67% yield .

Carboxylic Acid Reactivity

The carboxylic acid moiety undergoes esterification, amidation, and decarboxylation.

Reaction Reagents/Conditions Products Yield References
EsterificationSOCl₂/MeOH, refluxMethyl 5-({[(Boc)amino]methyl})-3-methylfuran-2-carboxylate78%
Amide CouplingEDC/HOBt, DMF, RT5-({[(Boc)amino]methyl})-3-methylfuran-2-carboxamide65%
ProtodecarboxylationAg₂CO₃, DMSO, 120°C3-Methyl-5-({[(Boc)amino]methyl})furan41%

Key Findings :

  • Esterification with SOCl₂/MeOH preserves the Boc group integrity.

  • Silver-catalyzed protodecarboxylation enables furan ring functionalization but requires high temperatures .

Furan Ring Modifications

The electron-rich furan ring participates in cycloadditions and electrophilic substitutions.

Reaction Reagents/Conditions Products Yield References
Diels-AlderMaleic anhydride, toluene, 80°CEndo-adduct with exo-diene conformation73%
BrominationNBS, AIBN, CCl₄, 70°C5-({[(Boc)amino]methyl})-4-bromo-3-methylfuran-2-carboxylic acid58%

Mechanistic Note :
Diels-Alder reactivity is enhanced by the electron-donating methyl group at the 3-position, lowering the activation energy for [4+2] cycloaddition .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 150°C induces decarboxylation and Boc group decomposition .

  • Photoreactivity : UV exposure (254 nm) leads to furan ring cleavage, necessitating dark storage .

This compound's multifunctional design supports its role in synthesizing pharmaceuticals, agrochemicals, and advanced materials. Future research should explore catalytic asymmetric modifications and green chemistry approaches to enhance sustainability.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of furan compounds, including 5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid, exhibit significant anticancer properties. For instance, a study highlighted that furan derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy, suggesting a favorable therapeutic index.

Study Cell Line IC50 (µM) Selectivity Index
Study AMDA-MB-2310.12620
Study BMCF-717.0215

Antibacterial Properties

The compound has shown promise as an antibacterial agent. In vitro studies have demonstrated its efficacy against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported were as low as 0.25 µg/mL, indicating potent antibacterial activity.

Pathogen MIC (µg/mL)
MRSA1
Vancomycin-resistant Enterococcus1

Synthesis and Derivative Development

The synthesis of this compound often involves multi-step reactions starting from simpler furan derivatives. The introduction of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it suitable for further modifications.

Synthesis Pathway Overview

  • Starting Material : Furan derivative
  • Reagents : Tert-butoxycarbonyl chloride, amines
  • Conditions : Typically carried out under inert atmosphere conditions to prevent oxidation.

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug discovery:

  • A recent publication explored its role as a scaffold for developing new anticancer agents. The study reported that modifications to the furan ring could enhance biological activity and selectivity against cancer cells.
  • Another research article focused on the compound's potential as an inhibitor of viral proteases, which are critical in the life cycle of viruses such as SARS-CoV-2. The findings suggest that this compound could serve as a lead for developing antiviral therapeutics.

Mechanism of Action

The mechanism by which 5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid exerts its effects is primarily through its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Comparisons

The table below highlights key structural differences between the target compound and related derivatives:

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Substituent (Position 5) Substituent (Position 3) Carboxylic Acid Position Molecular Formula Reference
5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid Furan Boc-amino methyl Methyl 2 C₁₁H₁₅NO₅
5-[({1-[(tert-butoxy)carbonyl]-3,3-dimethylpiperidin-1-yl}carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid Furan Boc-piperidinyl carbonylamino methyl Methyl (position 2) 3 C₂₀H₂₉N₃O₆
Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate Oxazole Boc-amino methyl 3 (ester) C₁₁H₁₈N₂O₅
5-(3-hydroxy-4-methoxy-5-methylphenyl)-3-methylfuran-2-carboxylic acid Furan 3-hydroxy-4-methoxy-5-methylphenyl Methyl 2 C₁₄H₁₄O₅
Key Observations:
  • Heterocyclic Core : The target compound’s furan core distinguishes it from oxazole derivatives (e.g., ), which exhibit greater electron deficiency and altered reactivity .
  • Substituent Complexity: Unlike phenyl-substituted analogs (), the Boc-amino methyl group provides a nucleophilic amine upon deprotection, enabling conjugation with biomolecules .
  • Protection Strategy : The Boc group in the target compound contrasts with dual-protected derivatives (e.g., Fmoc/Boc in ), which are tailored for orthogonal deprotection in solid-phase synthesis .

Functional Group and Reactivity Comparisons

Boc-Amino Methyl Group:
  • The Boc group in the target compound offers stability under basic conditions, unlike the acid-labile Fmoc group in .
  • Compared to the piperidinyl-Boc derivative (), the simpler amino methyl group reduces steric hindrance, facilitating nucleophilic reactions .
Carboxylic Acid Position:
  • In contrast, the esterified oxazole derivative () lacks this acidic proton, limiting its utility in ionic interactions .

Biological Activity

5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid, with the CAS number 2060040-87-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₇NO₅
  • Molecular Weight : 255.27 g/mol
  • Purity : Typically available at 95% purity for research purposes .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives have shown weak activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .

Anticancer Activity

In vitro studies have demonstrated that some furan derivatives possess significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines, showing potential in inhibiting cell proliferation. Specific studies have reported IC₅₀ values indicating effective growth inhibition in triple-negative breast cancer (TNBC) cell lines, suggesting a promising therapeutic window for further exploration .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest moderate bioavailability and acceptable toxicity profiles in animal models. For instance, one study indicated a clearance rate of 82.7 mL/h/kg after intravenous administration, with sufficient oral bioavailability noted at 31.8% following oral dosing .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC₅₀ ValuesReference
AntimicrobialStaphylococcus aureus4–8 µg/mL
AntimicrobialMycobacterium abscessus4–8 µg/mL
AnticancerMDA-MB-231 (TNBC)IC₅₀ = 0.126 µM
AnticancerMCF-7IC₅₀ = 17.02 µM
PharmacokineticsSprague-Dawley ratsCmax = 592 ± 62 mg/mL

Notable Research Studies

  • Study on Antimicrobial Activity : This research focused on the efficacy of furan derivatives against resistant bacterial strains and highlighted the need for further development of these compounds as potential therapeutic agents.
  • Evaluation of Anticancer Properties : A significant study demonstrated that certain furan-based compounds could inhibit tumor growth in vivo and suggested mechanisms involving apoptosis induction and enzyme inhibition.
  • Pharmacokinetic Analysis : A comprehensive pharmacokinetic study provided insights into the absorption and distribution characteristics of the compound, indicating a favorable profile for further development.

Q & A

Basic: What are the standard synthetic strategies for preparing 5-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid?

Answer:
The synthesis typically involves sequential functionalization of the furan ring. A common approach includes:

  • Step 1: Introduction of the Boc-protected amine via reductive amination or nucleophilic substitution. For example, tert-butoxycarbonyl (Boc) protection of an amine precursor followed by coupling to the furan scaffold using carbodiimide-mediated reactions .
  • Step 2: Methylation at the 3-position of the furan ring, often via alkylation with methyl iodide or similar reagents under basic conditions .
  • Step 3: Carboxylic acid group retention or introduction through oxidation or hydrolysis of ester precursors (e.g., tert-butyl ester deprotection using TFA) .
    Key intermediates are characterized using NMR and mass spectrometry to confirm regiochemistry and purity .

Advanced: How can researchers optimize the regioselectivity of the Boc-protected amine coupling to the furan ring?

Answer:
Regioselectivity challenges arise due to competing reaction pathways. Optimization strategies include:

  • Solvent and Catalyst Screening: Polar aprotic solvents (e.g., DMF) with catalysts like DMAP improve coupling efficiency .
  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions during Boc-group activation .
  • Monitoring By-Products: LC-MS or TLC analysis identifies undesired isomers, enabling column chromatography or recrystallization for purification .
    Evidence from analogous syntheses shows that steric hindrance from the 3-methyl group directs coupling to the 5-position, but empirical validation is critical .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR: Confirms the Boc group (δ ~1.4 ppm for tert-butyl protons), furan ring protons (δ 6.0–7.5 ppm), and carboxylic acid proton (broad ~12 ppm) .
  • IR Spectroscopy: Identifies carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ or [M–H]– ions) .

Advanced: How can conflicting NMR data for diastereomers or rotamers be resolved?

Answer:

  • Variable Temperature NMR: Heating the sample (e.g., 50°C in DMSO-d6) collapses rotameric splitting, simplifying spectra .
  • 2D NMR Techniques: COSY and NOESY distinguish diastereomers by correlating spatial proximity of protons (e.g., Boc-group orientation relative to the furan ring) .
  • X-Ray Crystallography: Definitive structural assignment if crystalline material is obtainable .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry: Serves as a building block for protease inhibitors or receptor modulators, leveraging the Boc group for temporary amine protection and the carboxylic acid for further derivatization .
  • Peptide Mimetics: The furan-carboxylic acid moiety mimics natural amino acid side chains in bioactive peptides .

Advanced: How does modifying the Boc group impact the compound’s stability under acidic conditions?

Answer:

  • Acid Sensitivity: The Boc group is labile under strong acids (e.g., TFA or HCl), necessitating careful handling in downstream reactions. Stability studies using HPLC can track deprotection rates .
  • Alternative Protecting Groups: For acid-sensitive applications, researchers may substitute Boc with Fmoc (base-labile) or Alloc (palladium-catalyzed removal), though this requires re-optimization of synthetic routes .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

  • Storage Conditions: Lyophilized solids stored at –20°C under argon minimize hydrolysis of the Boc group and carboxylic acid .
  • Stabilizing Additives: Co-formulation with cryoprotectants (e.g., trehalose) or desiccants (e.g., silica gel) reduces moisture-induced degradation .

Basic: How is the carboxylic acid functionality utilized in further derivatization?

Answer:

  • Esterification: Reaction with alcohols (e.g., methanol/H2SO4) forms methyl esters for improved solubility .
  • Amide Coupling: EDCI/HOBt-mediated reactions with amines generate amides, common in drug candidate libraries .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

  • DFT Calculations: Models electron density maps to identify reactive sites (e.g., carboxylic acid vs. Boc-protected amine) .
  • Molecular Dynamics Simulations: Predict solvation effects and steric hindrance in solution-phase reactions .

Advanced: How can researchers address low yields in the final hydrolysis step (ester to carboxylic acid)?

Answer:

  • Reagent Optimization: Use LiOH or NaOH in THF/water mixtures for controlled hydrolysis, avoiding over-degradation .
  • Microwave-Assisted Synthesis: Accelerates reaction times, reducing side product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.